2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a benzimidazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine and benzimidazole rings. One common approach is the reaction of pyridine-2-carboxaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core, followed by subsequent functionalization to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles or pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents.
Medicine: This compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but differ in the presence of the pyrimidine ring.
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: This compound contains a similar pyridine moiety but has a different functional group arrangement.
Uniqueness: 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid stands out due to its combination of the pyridine and benzimidazole rings, which provides unique chemical and biological properties
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)9-4-5-11-12(7-9)17-13(16-11)8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRARWQZSQGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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